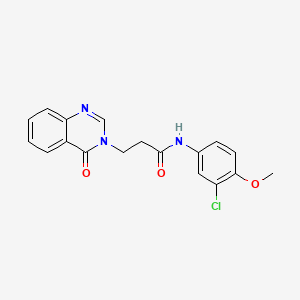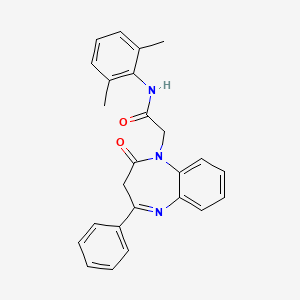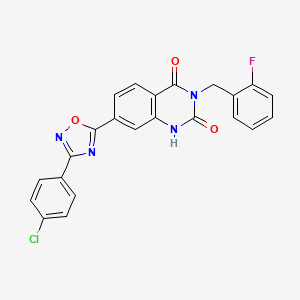![molecular formula C24H21ClN6O2 B11271185 N-[(2-chlorophenyl)methyl]-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11271185.png)
N-[(2-chlorophenyl)methyl]-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730triazines . Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound has an intriguing structure with multiple fused rings, making it a fascinating subject for study.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the condensation of 2-chlorobenzaldehyde with methylamine to form the N-[(2-chlorophenyl)methyl]acetamide intermediate. Subsequent cyclization reactions lead to the formation of the complex pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl core.
Industrial Production:: While research laboratories may explore various synthetic pathways, industrial production typically relies on efficient and scalable methods. These methods often involve high-yield reactions, purification steps, and optimization for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes may yield different derivatives.
Substitution: Substituents on the aromatic rings can be modified via substitution reactions.
Oxidation: Reagents like , , or are commonly used.
Reduction: with a suitable catalyst (e.g., or ) can reduce the compound.
Substitution: Various halogenating agents (e.g., , ) can introduce halogens.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Investigated for potential pharmaceutical properties, including antimicrobial, antiviral, or anticancer effects.
Chemistry: Used as a building block for designing novel molecules.
Industry: Employed in the synthesis of specialized materials.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms comprehensively.
Comparison with Similar Compounds
: Reference 1 : Reference 2
Properties
Molecular Formula |
C24H21ClN6O2 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C24H21ClN6O2/c1-15-7-8-17(11-16(15)2)20-12-21-23-28-31(24(33)29(23)9-10-30(21)27-20)14-22(32)26-13-18-5-3-4-6-19(18)25/h3-12H,13-14H2,1-2H3,(H,26,32) |
InChI Key |
GUWRRWSVDHCDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl)C3=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-difluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B11271107.png)
![2-Chloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide](/img/structure/B11271115.png)

![N-(3-Chloro-2-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11271126.png)
![N-(3-fluoro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B11271128.png)
![3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B11271136.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B11271137.png)
![9-(2-chlorophenyl)-N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11271138.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11271154.png)
![3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11271156.png)


![N-(4-chlorobenzyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271173.png)
![4-[(2-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11271182.png)
